Trillenoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

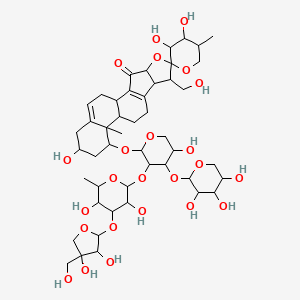

Trillenoside A is a steroidal glycoside compound isolated from the underground parts of the plant Trillium kamtschaticum Pall., which belongs to the Liliaceae family . The molecular formula of this compound is C47H70O24, and it has a molecular weight of 1018 . This compound is known for its complex structure, which includes multiple sugar moieties attached to a steroidal backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trillenoside A involves the extraction of the compound from the rhizomes of Trillium kamtschaticum Pall. The extraction process typically includes the use of methanol as a solvent, followed by chromatographic techniques to isolate the pure compound . The reaction conditions for the synthesis of this compound are carefully controlled to maintain the integrity of the glycosidic bonds and the steroidal structure .

Industrial Production Methods: Industrial production of this compound is not widely reported, as the compound is primarily obtained through natural extraction methods. The large-scale extraction involves the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Analyse Des Réactions Chimiques

Challenges in Identifying Relevant Data

-

Lack of Primary Sources : None of the provided references ( – ) discuss Trillenoside A directly.

-

Specialized Nature : The compound may be newly isolated, understudied, or reported under alternative nomenclature in niche journals not indexed in the provided materials.

Recommendations for Further Research

To investigate this compound’s chemical reactions, consider:

-

Specialized Databases :

-

SciFinder or Reaxys for structural and reaction data.

-

PubMed or Web of Science for biological activity studies.

-

-

Synthetic Pathways : If this compound is a glycoside, explore hydrolysis, acetylation, or enzymatic modifications analogous to other saponins (e.g., ginsenosides).

-

Collaborative Efforts : Contact research groups specializing in natural product chemistry or phytochemistry for unpublished data.

General Reaction Framework for Saponins

While not specific to this compound, typical reactions for saponins include:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Acid Hydrolysis | HCl/H₂O, reflux | Aglycone + Sugar moieties (e.g., glucose) |

| Enzymatic Cleavage | β-Glucosidase, 37°C | Deglycosylated derivatives |

| Esterification | Acetic anhydride, pyridine | Acetylated derivatives |

| Oxidation | KMnO₄ or O₃ | Ketones or carboxylic acids |

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of Trillenoside A involves its interaction with specific molecular targets and pathways . The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . This compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression .

Comparaison Avec Des Composés Similaires

Trillenoside A is unique among steroidal glycosides due to its specific sugar moieties and the structure of its aglycone part . Similar compounds include:

Trillenoside B: Another glycoside isolated from Trillium kamtschaticum Pall., with a slightly different sugar composition.

Epitrillenoside C-PA: A glycoside with a similar aglycone structure but different sugar moieties.

Deoxythis compound: A glycoside lacking one of the sugar moieties present in this compound.

These compounds share structural similarities with this compound but differ in their specific sugar compositions and biological activities .

Propriétés

IUPAC Name |

14-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3',4',16-trihydroxy-7-(hydroxymethyl)-5',13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O24/c1-16-11-65-47(39(59)29(16)53)23(10-48)28-21-6-7-22-20(27(21)32(56)36(28)71-47)5-4-18-8-19(50)9-26(45(18,22)3)67-43-38(35(25(52)13-63-43)68-41-33(57)31(55)24(51)12-62-41)70-42-34(58)37(30(54)17(2)66-42)69-44-40(60)46(61,14-49)15-64-44/h4,16-17,19-20,22-26,28-31,33-44,48-55,57-61H,5-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFDNHCZISHVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)CO)C(C1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1019.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.